molecular formula C21H32O4 B15176100 Nonylphenyl hydrogen adipate CAS No. 93982-14-0

Nonylphenyl hydrogen adipate

Cat. No.: B15176100
CAS No.: 93982-14-0
M. Wt: 348.5 g/mol
InChI Key: JTGBFUOKEMPUSH-UHFFFAOYSA-N
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Description

Nonylphenyl hydrogen adipate is an organic compound with the molecular formula C21H32O4. It is a monoester derived from the reaction between nonylphenol and adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonylphenyl hydrogen adipate can be synthesized through the esterification reaction between nonylphenol and adipic acid. The reaction typically involves heating nonylphenol and adipic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where nonylphenol and adipic acid are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nonylphenyl hydrogen adipate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nonylphenyl adipic acid and nonylphenyl ketone.

    Reduction: Nonylphenyl alcohol and adipic alcohol.

    Substitution: Various nonylphenyl esters and amides.

Scientific Research Applications

Nonylphenyl hydrogen adipate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the production of polymers, coatings, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism by which nonylphenyl hydrogen adipate exerts its effects involves its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing nonylphenol and adipic acid, which can then interact with biological molecules. Nonylphenol is known to act as an endocrine disruptor, affecting hormone receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol ethoxylates: These compounds are similar in structure but contain ethoxy groups. They are widely used as surfactants.

    Octylphenyl hydrogen adipate: Similar to nonylphenyl hydrogen adipate but with an octyl group instead of a nonyl group.

    Nonylphenyl acetate: An ester of nonylphenol with acetic acid, used in different industrial applications.

Uniqueness

This compound is unique due to its specific ester linkage between nonylphenol and adipic acid. This gives it distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

93982-14-0

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

6-(2-nonylphenoxy)-6-oxohexanoic acid

InChI

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-13-18-14-9-10-15-19(18)25-21(24)17-12-11-16-20(22)23/h9-10,14-15H,2-8,11-13,16-17H2,1H3,(H,22,23)

InChI Key

JTGBFUOKEMPUSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)O

Origin of Product

United States

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